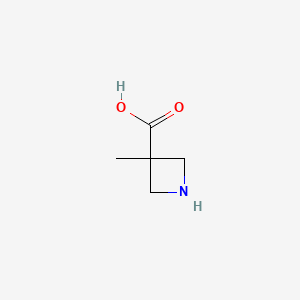

3-Methylazetidine-3-carboxylic acid

Description

Properties

IUPAC Name |

3-methylazetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-5(4(7)8)2-6-3-5/h6H,2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNKFPRGDANMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methylazetidine 3 Carboxylic Acid and Its Derivatives

Strategies for Azetidine (B1206935) Ring Formation

The formation of the azetidine ring is the crucial step in the synthesis of 3-methylazetidine-3-carboxylic acid and its analogs. Key strategies include building the ring from an acyclic precursor (intramolecular cyclization), rearranging a smaller ring system (ring transformation), and forming carbon-nitrogen bonds through addition reactions.

Intramolecular Cyclization Approaches to Azetidines

Intramolecular cyclization is a common and effective strategy for forming the azetidine ring. This approach involves the formation of a carbon-nitrogen bond in a precursor molecule containing a nitrogen nucleophile and a suitable leaving group at the γ-position.

One method involves the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which yields azetidines in high yields. This reaction demonstrates tolerance for various functional groups, including those that are acid-sensitive or Lewis basic. nih.gov The process starts with a cis-3,4-epoxy amine, and upon treatment with a catalytic amount of Lanthanum (III) trifluoromethanesulfonate, undergoes a 4-exo-tet cyclization to furnish the corresponding 3-hydroxyazetidine derivative. nih.gov

Another powerful technique is the palladium-catalyzed intramolecular amination of C(sp³)–H bonds. This method allows for the direct formation of the azetidine ring from readily available amine precursors, offering a highly efficient route to functionalized azetidines. rsc.orgacs.org For example, γ-C(sp³)–H amination catalyzed by a palladium(II) complex can produce functionalized azetidines, where a combination of an oxidant and an additive promotes the key reductive elimination step from a Pd(IV) intermediate. rsc.org

Furthermore, the intramolecular cyclization of precursors like N-trityl-2-amino-4-bromobutanoate has been demonstrated as a viable route for synthesizing azetidines. researchgate.net

| Cyclization Method | Catalyst/Reagent | Precursor Type | Product |

| Intramolecular Aminolysis | La(OTf)₃ | cis-3,4-Epoxy amine | 3-Hydroxyazetidine |

| C-H Amination | Palladium(II) complexes | γ-Substituted amine | Functionalized azetidine |

| Nucleophilic Substitution | Base | 2-Amino-4-bromobutanoate | Azetidine-2-carboxylate |

Ring Transformation Reactions

Ring transformation reactions, particularly from three-membered aziridine (B145994) rings, provide an elegant pathway to the four-membered azetidine scaffold. These reactions leverage the ring strain of the aziridine to drive the formation of the larger, yet still strained, azetidine ring.

Thermal isomerization can be employed to convert certain substituted aziridines into azetidine derivatives. For instance, kinetically favored 2-(bromomethyl)aziridine-2-carboxylates can undergo thermal rearrangement to yield the thermodynamically more stable 3-bromoazetidine-3-carboxylates. This transformation highlights the delicate balance between kinetic and thermodynamic control in the synthesis of these strained heterocycles. researchgate.net Similarly, the conversion of other substituted aziridines to 3-methoxyazetidines has been observed, proceeding through an aziridine-to-azetidine rearrangement mechanism. researchgate.net

A specific and highly useful ring expansion involves the regioselective transformation of alkyl 2-(bromomethyl)aziridine-2-carboxylates. A short synthesis for these aziridine precursors has been developed from alkyl 2-(bromomethyl)acrylates through amination, bromination, and base-induced cyclization. researchgate.net These aziridines can then be converted into alkyl 3-haloazetidine-3-carboxylates. The process involves a regioselective ring opening of the aziridine at the more sterically hindered carbon atom by a hydrohalic acid, followed by a subsequent base-promoted ring closure to form the azetidine ring. researchgate.net This methodology provides valuable 3-substituted azetidine-3-carboxylate building blocks, which are direct precursors for compounds like this compound. researchgate.net

| Starting Material | Reaction Type | Key Reagents | Product |

| 2-(Bromomethyl)aziridine-2-carboxylate | Thermal Isomerization | Heat | 3-Bromoazetidine-3-carboxylate |

| 2-(Bromomethyl)aziridine-2-carboxylate | Regioselective Ring Transformation | 1. HCl 2. Base | 3-Chloroazetidine-3-carboxylate |

Aza-Michael Addition Methodologies for Azetidine Scaffolds

The aza-Michael addition is a versatile and powerful method for constructing C–N bonds and has been successfully applied to the synthesis of functionalized azetidines. mdpi.comresearchgate.net This strategy typically involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester that features an azetidine ring.

A general approach begins with the synthesis of a key intermediate, methyl 2-(N-Boc-azetidin-3-ylidene)acetate. This is prepared from (N-Boc)azetidin-3-one via a Horner–Wadsworth–Emmons reaction. mdpi.combohrium.comnih.govresearchgate.net This α,β-unsaturated ester then serves as a Michael acceptor for a variety of heterocyclic amines. The aza-Michael addition of various NH-heterocycles, such as pyrazoles, imidazoles, and triazoles, to the azetidin-3-ylidene acetate yields a diverse array of functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comresearchgate.net These products are essentially derivatives of azetidine-3-carboxylic acid. For example, the reaction with 1H-pyrazole derivatives under DBU catalysis in acetonitrile affords 3-(pyrazol-1-yl)azetidine adducts in good yields. mdpi.com

| Michael Acceptor | Nitrogen Nucleophile | Catalyst | Yield (%) |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | 1H-Pyrazole | DBU | 83% |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | 4-Bromo-1H-pyrazole | DBU | 82% |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | 3-Trifluoromethyl-1H-pyrazole | DBU | 73% |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | 1H-Imidazole | DBU | 53% |

| Methyl 2-(N-Boc-azetidin-3-ylidene)acetate | 1H-Benzimidazole | DBU | 56% |

Metal-Catalyzed Synthesis of Azetidines and Derivatives

Metal catalysis offers a broad and powerful platform for the synthesis of azetidines, enabling reactions that are often difficult to achieve through other means. nih.gov Various transition metals, including palladium, rhodium, nickel, copper, and gold, have been utilized to construct the azetidine ring or functionalize the pre-formed scaffold. rsc.orgrsc.org

Palladium-catalyzed cross-coupling reactions are a common strategy for synthesizing 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid compounds. mdpi.com Nickel-catalyzed procedures have also been developed for the synthesis of 3-functionalized azetidines. rsc.org

A photo-induced, copper-catalyzed radical annulation of aliphatic amines with alkynes provides an innovative [3+1] cyclization approach to produce highly functionalized azetidines under mild conditions. nih.gov This method involves the functionalization of two α-amino C(sp³)-H bonds. nih.gov

Ring expansion reactions of aziridines can also be mediated by metal catalysts. For example, rhodium-catalyzed reactions of N-acyl aziridines with vinyl N-triftosylhydrazones can produce vinyl azetidine derivatives. mdpi.com A formal [3+1] ring expansion of methylene aziridines with a rhodium-bound carbene delivers highly substituted methylene azetidines with excellent stereoselectivity. nih.gov

Furthermore, gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones, which are versatile intermediates for further functionalization into azetidine derivatives. nih.gov

| Catalyst System | Reaction Type | Starting Materials | Product Type |

| Palladium(0) / Phosphine Ligand | Cross-Coupling | 3-Iodo-azetidine, Organozinc reagent | 3-Substituted Azetidine |

| Copper(I) Complex / Visible Light | [3+1] Radical Cyclization | Tertiary Aliphatic Amine, Alkyne | Highly Functionalized Azetidine |

| Rhodium(II) acetate | [3+1] Ring Expansion | Methylene Aziridine, Diazoacetate | Methylene Azetidine |

| Gold(I) Chloride / N-Oxide | Oxidative Cyclization | N-Propargylsulfonamide | Azetidin-3-one |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has been instrumental in the synthesis of functionalized azetidines. While direct palladium-catalyzed methylation of a 3-halo-azetidine-3-carboxylate precursor to form this compound is not extensively documented, related cross-coupling reactions provide a strong foundation for this approach. For instance, palladium-catalyzed cross-coupling reactions have been successfully employed for the synthesis of 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid derivatives. mdpi.com This methodology typically involves the coupling of a suitable azetidine precursor, such as tert-butyl (N-benzylazetidine-3-yl) carboxylate, with (het)aryl halides. mdpi.com

Furthermore, palladium-catalyzed intramolecular amination of C(sp³)-H and C(sp²)-H bonds has emerged as a powerful tool for the construction of the azetidine ring itself. elsevier.com These reactions, often directed by a picolinamide (PA) protecting group, can proceed with low catalyst loading and under convenient conditions, highlighting the potential for accessing the azetidine core through C-H activation strategies. elsevier.com By extension, a strategy involving the palladium-catalyzed coupling of a methyl group precursor with a suitably functionalized azetidine-3-carboxylate could be envisaged for the synthesis of the target molecule.

The versatility of palladium catalysis is further demonstrated in cascade reactions, where complex tetracyclic amines can be accessed from tricyclic aziridines in a single step. nih.gov This involves a diverted Tsuji–Trost sequence followed by an intramolecular Diels-Alder reaction, showcasing the power of palladium to orchestrate complex molecular transformations. nih.gov

Iron- and Cobalt-Catalyzed Arylation

Iron and cobalt catalysts offer a more cost-effective and sustainable alternative to precious metals like palladium for certain cross-coupling reactions. Iron- and cobalt-catalyzed cross-couplings between iodo-azetidines and Grignard reagents have been shown to be efficient, chemoselective, and tolerant of a wide variety of (hetero)aryl Grignard reagents. nih.govacs.org This approach provides a direct method for the arylation of the azetidine ring at the 3-position.

In a related iron-catalyzed process, 3-aryl-3-sulfanyl azetidines can be synthesized from azetidine-3-ols and a range of thiols. nih.gov This reaction proceeds via an azetidine carbocation intermediate and demonstrates the utility of iron catalysis in forming C-S bonds at the C3 position of the azetidine ring. nih.gov While these methods directly address arylation and sulfanylation, the principles could potentially be adapted for alkylation reactions to introduce the methyl group required for this compound.

Nickel-Catalyzed Enantioselective Conjunctive Coupling

The creation of the all-carbon quaternary center at the C3 position of this compound is a significant synthetic hurdle. Nickel catalysis has emerged as a powerful tool for forging such sterically congested centers. A notable example is the nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling, which leverages the ring strain release of 1-azabicyclo[1.1.0]butanes (ABBs) to produce azetidines bearing all-carbon quaternary centers. organic-chemistry.org This polar-radical relay strategy demonstrates broad substrate scope and excellent functional group tolerance. organic-chemistry.org

Nickel catalysis is also effective in the formation of quaternary carbons using tertiary alkyl electrophiles. rsc.org The unique properties of nickel, including its flexible oxidation states, allow for the effective activation of tertiary alkyl electrophiles through either ionic or radical pathways. rsc.org Furthermore, nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides has been developed to produce enantioenriched α-arylbenzamides, showcasing the potential for enantioselective transformations. nih.gov These nickel-catalyzed methodologies are highly relevant to the synthesis of this compound, offering a direct route to the challenging quaternary stereocenter.

Organocatalysis in Azetidine Synthesis

Organocatalysis provides a metal-free approach to the synthesis of chiral heterocycles. While specific organocatalytic methods for the direct synthesis of this compound are not prevalent, general strategies for the enantioselective synthesis of functionalized azetidines have been developed. For instance, a protocol involving the enantioselective α-chlorination of aldehydes, followed by reaction with a nitrogen source, can lead to C2-functionalized aziridines and N-alkyl terminal azetidines from a common intermediate. nih.gov This highlights the potential of organocatalysis to construct the core azetidine ring with stereocontrol. The principles of creating chiral building blocks through organocatalysis could be applied to precursors that are subsequently cyclized and functionalized to yield the target molecule.

Wolff Rearrangement of 3-Diazotetramic Acids

The Wolff rearrangement is a classic reaction for the synthesis of ketenes from α-diazoketones, which can then be trapped by nucleophiles to form carboxylic acid derivatives. organic-chemistry.org This methodology has been effectively applied to the synthesis of 2-oxoazetidine-3-carboxylic acid derivatives, a class of compounds structurally related to this compound. nih.govresearchgate.netresearchgate.net The process involves a thermally promoted Wolff rearrangement of diazotetramic acids in the presence of various nucleophiles. nih.govresearchgate.netresearchgate.net This method allows for significant variation in the substituent at the exocyclic carbonyl group by choosing different nucleophilic reagents. nih.govresearchgate.netresearchgate.net While this route directly yields the β-lactam (azetidin-2-one) scaffold, it demonstrates a powerful ring-contraction strategy for accessing the azetidine-3-carboxylic acid core. Further modifications of the resulting 2-oxoazetidine could potentially lead to the desired 3-methyl derivative.

Functionalization and Derivatization Strategies for this compound

The unique conformational constraints imposed by the azetidine ring make this compound an interesting building block for peptidomimetics and other bioactive molecules. Functionalization and derivatization of this core structure, particularly within oligomeric and macrocyclic scaffolds, are crucial for exploring its potential applications.

Post-Synthetic Modification Techniques for Homooligomers

Post-synthetic modification (PSM) is a powerful strategy for introducing diverse functionalities into pre-assembled molecular scaffolds. This approach has been successfully applied to homooligomers of 3-amino-1-methylazetidine-3-carboxylic acid. thieme-connect.com In one study, short N- and C-capped homooligomers were prepared with the azetidine side chains bearing free amine groups. thieme-connect.com The key step involved a multiple reductive amination reaction on the corresponding post-synthetically deprotected secondary amines. thieme-connect.com This demonstrates the feasibility of selectively modifying the side chains of azetidine-containing oligomers.

The incorporation of azetidine-containing amino acids into small macrocyclic peptides has also been explored. nih.gov The 3-aminoazetidine (3-AAz) subunit can act as a turn-inducing element, facilitating the efficient cyclization of tetra-, penta-, and hexapeptides. nih.gov A key feature of this chemistry is the ability to perform late-stage modifications on the resulting macrocycles via the 3-AAz unit. nih.gov This can be achieved through chemoselective deprotection and substitution at the azetidine nitrogen or by employing a click-based approach with a 2-propynyl carbamate on the azetidine nitrogen. nih.gov These strategies allow for the facile introduction of various tags, such as dyes and biotin, onto the macrocyclic peptide scaffold. nih.gov

These examples of post-synthetic modification on related azetidine-3-carboxylic acid derivatives provide a clear blueprint for the potential functionalization of homooligomers containing the this compound unit. The methyl group at the 3-position would remain as a fixed structural element, while modifications could be directed towards the carboxylic acid terminus, the azetidine nitrogen, or other functional groups introduced elsewhere in the oligomer.

Data Tables

Table 1: Overview of Synthetic Methodologies for Azetidine Derivatives

| Methodology | Catalyst/Reagent | Key Transformation | Resulting Azetidine Derivative |

| Palladium-Catalyzed Cross-Coupling | Palladium complexes | C-C and C-N bond formation | 3-Aryl/Heteroaryl-azetidine-3-carboxylates |

| Iron- and Cobalt-Catalyzed Arylation | Iron/Cobalt salts, Grignard reagents | C-C bond formation | 3-Aryl-azetidines |

| Nickel-Catalyzed Conjunctive Coupling | Nickel complexes, Boronic acids | C-C bond formation (quaternary center) | Azetidines with all-carbon quaternary centers |

| Organocatalysis | Chiral amines/phosphines | Enantioselective ring formation | C2-functionalized azetidines |

| Wolff Rearrangement | Heat or light | Ring contraction of diazotetramic acids | 2-Oxoazetidine-3-carboxylic acid derivatives |

Table 2: Post-Synthetic Modification Strategies for Azetidine-Containing Oligomers

| Oligomer Type | Modification Strategy | Functional Group Targeted | Introduced Moiety |

| Homooligomers of 3-amino-1-methylazetidine-3-carboxylic acid | Reductive amination | Side-chain amine | Various alkyl/aryl groups |

| Macrocyclic peptides containing 3-aminoazetidine | Chemoselective N-deprotection/substitution | Azetidine nitrogen | Various substituents |

| Macrocyclic peptides containing 3-aminoazetidine | Click chemistry | Azetidine nitrogen (via propargyl carbamate) | Dyes, biotin, other tags |

Multiple Reductive Amination Protocols

Reductive amination is a versatile method for the formation of amines from carbonyl compounds. While direct synthesis of this compound via this method is not commonly reported, multi-step sequences involving reductive amination can be employed. One conceptual approach involves the reductive amination of a suitable precursor, such as a β-keto ester, with an amine to form a β-amino ester. Subsequent cyclization would then form the azetidine ring.

Alternatively, a more direct application involves the use of a pre-formed azetidinone. For instance, N-protected azetidin-3-one can serve as a key intermediate. While not a direct route to the title compound, reductive amination of azetidin-3-ones with various amines is a known transformation to produce 3-aminoazetidine derivatives google.com. These derivatives can then potentially be further modified to install the desired methyl and carboxylic acid functionalities at the C-3 position.

A general scheme for reductive amination is presented in the table below, illustrating the reaction of a ketone with an amine in the presence of a reducing agent.

Table 1: General Reductive Amination Scheme

| Reactant 1 | Reactant 2 | Reagents | Product |

|---|---|---|---|

| Ketone/Aldehyde | Amine | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | Substituted Amine |

Alkylation and Nitration Approaches

Direct alkylation of an azetidine precursor at the C-3 position is a more direct approach to introduce the methyl group. This can be achieved by generating an enolate from a suitable N-protected azetidine-3-carboxylate ester and then trapping it with an electrophile, such as methyl iodide pearson.com. The choice of base and reaction conditions is crucial to control the regioselectivity of the alkylation. Lithium diisopropylamide (LDA) is a common choice for generating the kinetic enolate at low temperatures pearson.com.

A specific example of this approach involves the alkylation of a cyano group at the C-3 position, which can then be hydrolyzed to the corresponding carboxylic acid. This method provides a viable route to 3,3-disubstituted azetidines.

Nitration at the C-3 position of an azetidine ring is a less common transformation for the ultimate introduction of a methyl group. A hypothetical route could involve the nitration of an N-protected azetidine-3-carboxylate, followed by reduction of the nitro group to an amine, and subsequent transformations to achieve the methyl group. However, direct alkylation methods are generally more efficient for this purpose.

Table 2: Alkylation of Azetidine Precursor

| Substrate | Reagent 1 | Reagent 2 | Product |

|---|---|---|---|

| N-Boc-azetidine-3-carboxylate ester | LDA | Methyl Iodide | N-Boc-3-methylazetidine-3-carboxylate ester |

Nucleophilic Substitution Reactions at the Azetidine C-3 Position

Nucleophilic substitution at the C-3 position of a suitably functionalized azetidine ring is a powerful strategy for introducing a variety of substituents, including a methyl group. A common precursor for such reactions is an N-protected 3-haloazetidine, such as 3-bromo or 3-iodoazetidine nih.gov. These intermediates can be prepared and subsequently reacted with organometallic reagents, such as organocuprates (e.g., lithium dimethylcuprate), to install the methyl group.

The synthesis of N-substituted 3-bromoazetidine-3-carboxylates has been reported from α-bromo-α-bromomethyl-β-aminoesters. These bromo-substituted azetidines are versatile intermediates for further functionalization via nucleophilic substitution with a range of nucleophiles, including carbon, sulfur, oxygen, and nitrogen nucleophiles nih.gov.

This approach allows for the convergent synthesis of a wide array of 3-substituted azetidine-3-carboxylic acid derivatives.

Hydrolysis and Esterification Methods

The final step in many synthetic routes to this compound is the hydrolysis of a corresponding ester precursor. Alkaline hydrolysis, using bases such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent, is a standard and effective method for this transformation.

Conversely, esterification of the carboxylic acid is often a necessary step for purification, protection, or further derivatization. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic and widely used method tcichemicals.com. Alternatively, alkylation of the carboxylate salt with an alkyl halide, such as methyl iodide, can also yield the corresponding ester researchgate.net.

Table 3: Common Hydrolysis and Esterification Reactions

| Reaction | Substrate | Reagents | Product |

|---|---|---|---|

| Hydrolysis | Ester | Base (e.g., LiOH, NaOH) in H₂O/Solvent | Carboxylic Acid |

Protection and Deprotection Strategies (e.g., Cbz, Boc)

The nitrogen atom of the azetidine ring is typically protected during synthesis to prevent unwanted side reactions and to control its reactivity. The most commonly used protecting groups for this purpose are the benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups.

Table 4: Common Protecting Groups for Azetidine Nitrogen

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA) |

Stereoselective Synthesis of Substituted Azetidine-3-carboxylic Acid Derivatives

The development of stereoselective methods for the synthesis of 3-substituted azetidine-3-carboxylic acid derivatives is crucial for their application in medicinal chemistry, as the biological activity of chiral molecules is often dependent on their stereochemistry. Asymmetric synthesis can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool.

One approach involves the asymmetric addition of allylic halides to a camphor sultam derivative of glyoxylic acid O-benzyl oxime, which has been used to prepare enantiopure L-azetidine-2-carboxylic acid and its 3-substituted congeners nih.gov. Another strategy involves the diastereoselective functionalization of N-protected azetidines uni-muenchen.de. For instance, α-lithiation of an N-protected azetidine followed by trapping with an electrophile can proceed with high diastereoselectivity, depending on the protecting group and reaction conditions uni-muenchen.de. Asymmetric hydrogenation of prochiral azetine-carboxylic acid precursors is another potential route to enantiomerically enriched products acs.org.

Synthesis from Glycine Derivatives

Glycine and its derivatives can serve as versatile starting materials for the synthesis of azetidine-3-carboxylic acids. One reported method involves the Mannich-type reaction of glycine enolates with γ-chloro-α,β-diamino acid derivatives. These intermediates can then undergo ring closure to form azetidine rings. The diastereoselectivity of the initial Mannich reaction can be influenced by the choice of base, such as LDA or LiHMDS.

While not a direct synthesis of this compound, this approach provides a foundational strategy for constructing the azetidine core from readily available amino acid precursors. Subsequent functionalization at the C-3 position would be required to introduce the methyl group.

Advancements in Synthetic Efficiency and Scalability

The evolution of synthetic strategies for this compound and its analogs has been marked by significant progress in improving both the efficiency of reactions and their applicability to large-scale production. Classical synthetic methods, while foundational, often face challenges such as long reaction times, harsh conditions, and complex purification procedures. Modern advancements focus on overcoming these limitations through innovative technologies and methodologies that offer accelerated reaction rates, higher yields, and more environmentally benign processes.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering substantial improvements over conventional heating methods. By utilizing microwave irradiation, chemical reactions can be heated rapidly and uniformly, leading to a dramatic reduction in reaction times, often from hours to mere minutes. mdpi.comijrpr.com This technique frequently results in higher product yields and purity by minimizing the formation of side products. ijrpr.com

The application of microwave energy has been particularly effective in the synthesis of heterocyclic compounds, including the azetidine core. For instance, an efficient methodology for creating simple azetidines involves the cyclization of 3-(ammonio)propyl sulfates in water. Under microwave irradiation, this reaction proceeds to completion in as little as 15 minutes, yielding azetidines in good to excellent yields. researchgate.net This approach is noted for its speed and its adherence to green chemistry principles by using water as a solvent. researchgate.net

A highly relevant application of this technology is in the synthesis of 2-oxoazetidine-3-carboxylic acid derivatives, which are structurally related to this compound. Researchers have developed an efficient method based on a thermally promoted Wolff rearrangement of diazotetramic acids. nih.govresearchgate.net This reaction is conducted under microwave irradiation at high temperatures (e.g., 200 °C in chlorobenzene), ensuring the complete conversion of the starting diazo compound in a short time and producing the target β-lactam derivatives in high yields. nih.gov When compared to conventional heating, the microwave-assisted route provides a slightly better yield in a significantly shorter timeframe. nih.govresearchgate.net

The table below details the synthesis of a 2-oxoazetidine-3-carboxylic acid amide derivative via Wolff rearrangement, comparing conventional and microwave-assisted heating.

| Method | Reagents | Solvent | Temperature | Time | Yield |

| Conventional | Diazotetramic acid, p-anisidine | 1,2-dichlorobenzene | 200 °C | 1 hour | 75% |

| Microwave | Diazotetramic acid, p-anisidine | Chlorobenzene | 200 °C | < 1 hour | 83% |

This data is compiled from research on the synthesis of 2-oxoazetidine-3-carboxylic acid derivatives. nih.gov

While microwave synthesis has proven highly efficient on a laboratory scale, its scalability presents challenges, primarily due to the limited penetration depth of microwaves into the reaction mixture. pitt.edunih.gov To address this, advancements have been made in reactor technology. The development of multimode batch reactors and continuous flow microwave systems allows for more uniform heating of larger volumes, overcoming the scalability issues and making MAOS a viable option for industrial-scale production. pitt.edunih.gov These systems ensure that the benefits of rapid, efficient synthesis can be translated from the lab to larger-scale manufacturing processes. nih.gov

Reactivity and Reaction Mechanisms of 3 Methylazetidine 3 Carboxylic Acid and Its Analogs

Fundamental Reaction Types of 3-Methylazetidine-3-carboxylic Acid

The presence of both a carboxylic acid group and a tertiary amine within the strained azetidine (B1206935) ring endows this compound with a unique chemical profile. Its reactions can be broadly categorized into those involving the carboxylic acid moiety and those involving the azetidine ring itself.

The carboxylic acid group of this compound is at a high oxidation state. libretexts.org Reduction of carboxylic acids typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) to yield the corresponding primary alcohol. libretexts.org The reaction with LiAlH₄ proceeds through the addition of a hydride to the carbonyl carbon, forming a salt of a carbonyl hydrate, which then breaks down to an aldehyde that is further reduced. libretexts.org It's important to note that sodium borohydride (B1222165) (NaBH₄) is generally not effective for reducing carboxylic acids. libretexts.org

Further oxidation of the carboxylic acid group leads to decarboxylation, removing the carboxyl carbon as carbon dioxide. libretexts.org For instance, the Hunsdiecker reaction, using reagents like bromine and silver salts, results in the replacement of the carboxyl group with a bromine atom. libretexts.org Certain carboxylic acids, such as methanoic acid and ethanedioic acid, can be further oxidized to carbon dioxide using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). savemyexams.com

The oxidation of primary and secondary carbons attached to an aromatic ring by strong oxidizing agents like KMnO₄ can also produce carboxylic acids. libretexts.org

Table 1: Summary of Oxidation and Reduction Reactions of Carboxylic Acids

| Reaction Type | Reagent(s) | Product(s) | Notes |

| Reduction | Lithium aluminum hydride (LiAlH₄), Diborane (B₂H₆) | Primary alcohol | Sodium borohydride (NaBH₄) is ineffective. libretexts.org |

| Oxidation (Decarboxylation) | Bromine, Silver salts (Hunsdiecker reaction) | Alkyl/Aryl halide, Carbon dioxide | The carboxyl group is replaced. libretexts.org |

| Oxidation | Potassium permanganate (KMnO₄) | Carbon dioxide | Applicable to specific carboxylic acids like methanoic and ethanedioic acid. savemyexams.com |

Nucleophilic acyl substitution is a key reaction for carboxylic acid derivatives. masterorganicchemistry.com This process generally involves an addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that subsequently eliminates a leaving group. msu.edu The reactivity of carboxylic acid derivatives in these reactions varies, with acyl chlorides being the most reactive and amides the least. msu.edulibretexts.org

For this compound, the carboxylic acid can be converted to more reactive derivatives to facilitate substitution. For example, reaction with thionyl chloride (SOCl₂) can form the corresponding acyl chloride. libretexts.orguobabylon.edu.iq This acyl chloride is then a highly reactive intermediate for various nucleophilic substitution reactions.

The hydroxyl group of a carboxylic acid can be replaced by various nucleophiles. msu.edu For instance, reaction with an alcohol (alcoholysis) yields an ester, while reaction with ammonia (B1221849) or an amine (aminolysis) produces an amide. msu.edu These reactions are often catalyzed by acid or base. libretexts.org

Research by De Kimpe and co-workers demonstrated the synthesis of 3-bromoazetidine-3-carboxylic acid derivatives, which could then undergo substitution reactions with various nucleophiles like potassium cyanide, potassium thiocyanate, and sodium azide (B81097) to yield the corresponding 3-substituted azetidine-3-carboxylic acid esters. rsc.org

Table 2: Examples of Nucleophilic Substitution Reactions of Carboxylic Acid Derivatives

| Carboxylic Acid Derivative | Nucleophile | Product |

| Acyl Chloride | Alcohol | Ester |

| Acyl Chloride | Amine | Amide |

| 3-Bromoazetidine-3-carboxylic acid ester | Potassium cyanide | 3-Cyanoazetidine-3-carboxylic acid ester |

| 3-Bromoazetidine-3-carboxylic acid ester | Sodium azide | 3-Azidoazetidine-3-carboxylic acid ester |

Ring-Opening Reactions of Azetidine Derivatives

The strain in the four-membered azetidine ring makes it susceptible to ring-opening reactions, which are a major class of reactions for this heterocyclic system. magtech.com.cnresearchgate.net These reactions can be initiated by nucleophiles, proceed through rearrangement, or be promoted by transition metals. magtech.com.cn The regioselectivity of nucleophilic ring-opening is influenced by both electronic and steric factors of the substituents on the azetidine ring. magtech.com.cn

Nucleophiles generally attack the carbon atom adjacent to the nitrogen that is substituted with electron-withdrawing groups like aryl, carboxylate, or carboxamide groups. magtech.com.cn This is due to the stabilization of the transition state through conjugation. magtech.com.cn However, with sterically bulky nucleophiles, the attack often occurs at the less substituted carbon adjacent to the nitrogen. magtech.com.cn Lewis acid catalysis or conversion to a quaternary ammonium (B1175870) salt can facilitate these ring-opening reactions. magtech.com.cn

For instance, the ring opening of 3-phenylazetidinols can be achieved upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.org Another example is the site-selective nucleophilic ring-opening of 2-arylazetidine-2-carboxylic acid ester-derived tetraalkyl ammonium salts with halides to produce tertiary alkyl halides. researchgate.net

Cycloaddition and Rearrangement Reactions Involving the Azetidine Core

Cycloaddition reactions are powerful tools for constructing cyclic systems. The [2+2] cycloaddition, also known as the Staudinger synthesis, is a common method for forming the azetidine-2-one (β-lactam) ring. mdpi.com This reaction typically involves the reaction of a ketene (B1206846) with an imine and is believed to proceed through a two-step mechanism involving a zwitterionic intermediate. mdpi.com

The aza-Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, offers a route to azetidines, though it can be challenging due to the rapid relaxation of the excited imine. thieme-connect.com Photocatalytic approaches have been developed to overcome this limitation. thieme-connect.com Furthermore, the cycloaddition reaction of 2-vinylazetidines with benzyne (B1209423) has been shown to proceed smoothly without a catalyst to afford benzazocine derivatives in good yields. nih.gov

Rearrangement reactions of azetidine derivatives can also occur. For example, the Stevens rearrangement, which is a base-catalyzed process, can lead to ring expansion of azetidines. magtech.com.cn Thermal isomerization of aziridines has also been developed as a method for the synthesis of 3-bromoazetidine-3-carboxylic acid derivatives. rsc.org

Amidation and Peptide Coupling Mechanisms

The formation of an amide bond, central to peptide synthesis, involves the coupling of a carboxylic acid with an amine. uantwerpen.beresearchgate.net Direct reaction is often difficult because the amine can deprotonate the carboxylic acid, forming an unreactive carboxylate. libretexts.org Therefore, the carboxylic acid is typically activated first. researchgate.net

Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orglibretexts.org In this process, the carboxylic acid adds to the DCC molecule, forming a good leaving group that is subsequently displaced by the amine nucleophile. libretexts.orglibretexts.org Other methods for amide bond formation include the use of coupling reagents that form active esters or the conversion of the carboxylic acid to a more reactive species like an acyl chloride. researchgate.netnih.gov

A study on the preparation of homooligomers of 3-amino-1-methylazetidine-3-carboxylic acid utilized a post-synthetic modification strategy involving multiple reductive amination reactions of the corresponding deprotected secondary amines. researchgate.netscispace.com The fundamental principle of amide coupling is the reaction of an activated carboxylic acid with an amine. researchgate.net

Table 3: Common Reagents for Amide Bond Formation

| Reagent Class | Example(s) | Mechanism of Action |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Forms a good leaving group on the carboxylic acid. libretexts.orglibretexts.org |

| Uronium/Phosphonium Salts | HATU, HBTU | Activate the carboxylic acid. uantwerpen.be |

| Thionyl Chloride | SOCl₂ | Converts the carboxylic acid to a highly reactive acyl chloride. libretexts.org |

| Dithiocarbamates | Dipyridyl dithiocarbonate (DPDTC) | Forms a thioester intermediate. nih.gov |

Advanced Applications in Medicinal Chemistry and Chemical Biology

3-Methylazetidine-3-carboxylic Acid as a Versatile Building Block in Drug Discovery

The rigid azetidine (B1206935) ring of this compound imparts a level of conformational restriction that is highly sought after in modern drug design. This constraint helps to lock bioactive conformations, potentially leading to enhanced potency and selectivity for their intended biological targets.

The synthesis of novel bioactive compounds frequently employs this compound and its derivatives as key building blocks. For instance, a series of N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones were designed and synthesized, demonstrating the utility of the azetidine core in creating new chemical entities. researchgate.net In these multi-step syntheses, the azetidine moiety is a central component around which other functionalities are elaborated to create compounds with potential therapeutic applications. researchgate.net The stability of amides derived from azetidine carboxylic acids at varying pH levels further underscores their value as non-proteinogenic amino acid components in peptide-based drug candidates. nih.gov

The incorporation of the this compound scaffold has led to the development of promising drug candidates across various therapeutic areas. For example, derivatives of indole-3-carboxylic acid have been investigated as angiotensin II receptor 1 (AT1) antagonists for the treatment of hypertension. nih.gov Some of these compounds have shown high nanomolar affinity for the AT1 receptor and demonstrated the ability to lower blood pressure in in-vivo studies. nih.gov Additionally, certain azetidine-3-carbonyl derivatives have exhibited significant anti-proliferative activity against cancer cell lines, such as breast carcinoma, colon carcinoma, and lung adenocarcinoma, highlighting their potential as anticancer agents. researchgate.net

| Therapeutic Area | Target | Compound Class | Key Findings |

| Hypertension | Angiotensin II Receptor 1 (AT1) | Indole-3-carboxylic acid derivatives | High nanomolar affinity for AT1 receptor, significant blood pressure reduction in vivo. nih.gov |

| Cancer | Not specified | N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino fluoroquinolones | Good growth inhibition against breast, colon, and lung cancer cell lines. researchgate.net |

Role in Peptide Chemistry and Peptidomimetics

Peptides are crucial signaling molecules in numerous physiological processes, but their therapeutic use is often hampered by poor stability and low bioavailability. nih.gov Peptidomimetics, which are compounds that mimic the structure and function of natural peptides, offer a strategy to overcome these limitations. nih.gov this compound plays a significant role in this area by serving as a unique amino acid surrogate.

The rigid structure of this compound makes it an excellent surrogate for natural amino acids to introduce conformational constraints into peptide chains. researchgate.netnih.govacs.org The four-membered ring restricts the rotational freedom around the peptide backbone, which can lead to more defined three-dimensional structures. acs.org This is a key strategy in the design of peptidomimetics to improve properties such as receptor selectivity and resistance to enzymatic degradation. nih.gov The introduction of such cyclic amino acid scaffolds can cause substantial changes in the secondary structure of peptide chains. acs.org

The incorporation of azetidine-based amino acids into peptides can induce the formation of specific secondary structures, such as β-turns and helices. These well-defined structural motifs are often crucial for the biological activity of peptides. For example, studies on tetrapeptides containing azetidine-2-carboxylic acid have shown that this residue can significantly influence peptide bond orientation and secondary structure. umich.edunih.gov In one instance, the presence of the azetidine residue in a proline-containing tetrapeptide led to an all-cis peptide bond conformation compatible with a left-handed helix. umich.edunih.gov In another case, its introduction perturbed the typical secondary structure of a proline-rich peptide. umich.edunih.gov

A key feature of peptides containing 3-amino-1-methylazetidine-3-carboxylic acid, a closely related derivative, is their ability to form unique intramolecular hydrogen bonds. nih.gov Specifically, they can form sidechain-to-backbone N-H···N C6γ hydrogen bonds that stabilize the C5 hydrogen bonds, which involve the NH and C=O groups of the same amino acid residue. researchgate.netnih.gov This concurrent hydrogen bonding network helps to stabilize an extended backbone secondary structure. nih.gov In a capped trimer of this azetidine-based amino acid, these extended C5/C6γ motifs were robust enough to compete with the formation of a classical 3₁₀-helix in solution. nih.gov This stabilization of specific conformations through intramolecular hydrogen bonding is a powerful tool for designing peptides with desired shapes and properties. nih.gov

| Intramolecular Hydrogen Bond | Description | Impact on Peptide Structure |

| C5 H-bond | Intra-residue hydrogen bond between the backbone NH and C=O groups of the same amino acid. nih.gov | Contributes to the formation of an extended 2.0₅-helix secondary structure. nih.gov |

| C6γ N-H···N H-bond | Sidechain-to-backbone hydrogen bond in derivatives of 3-amino-1-methylazetidine-3-carboxylic acid. researchgate.netnih.gov | Accompanies and stabilizes the C5 H-bond, reinforcing the extended peptide conformation. nih.gov |

Therapeutic Modalities and Biological Target Engagement

The unique conformational restriction imposed by the azetidine ring makes it a valuable component in the design of bioactive molecules. acs.orgrsc.orgrsc.org It serves as a versatile building block, or synthon, in the creation of novel therapeutic agents. rsc.org The reactivity of the azetidine ring, driven by ring strain, allows for various chemical transformations, making it a valuable scaffold in organic synthesis. rsc.org

Anti-Infective Agents (Antibacterial, Antifungal, Antitubercular)

While specific studies on the anti-infective properties of this compound are not extensively documented, research on related azetidine-3-carboxylic acid derivatives provides insight into their potential in this area. A series of newly synthesized N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones have demonstrated in vitro antimicrobial activity. researchgate.net One compound from this series, in particular, showed notable antibacterial activity against both Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus, as well as Escherichia coli. researchgate.net

Derivatives of 2,2-dimethylazetidine-3-carboxylic acid have also shown significant antibacterial activity against S. aureus. Although research on the antifungal and antitubercular properties of this compound itself is limited, the broader class of azetidine-containing molecules continues to be explored for new anti-infective agents.

β-lactam antibiotics, such as penicillins and cephalosporins, are characterized by their four-membered β-lactam ring. nih.gov Their mechanism of action involves the inhibition of bacterial cell wall synthesis by acylating penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. nih.gov The significant ring strain of the β-lactam ring makes it highly reactive and susceptible to nucleophilic attack by the active site serine of the PBP, leading to the inactivation of the enzyme and subsequent bacterial cell death. nih.gov

While this compound is not itself a β-lactam antibiotic, azetidine scaffolds are utilized in the synthesis of various heterocyclic compounds for medicinal chemistry. rsc.org The synthesis of bicyclic β-lactam carboxylic acids has been achieved, and these compounds are being investigated as potential inhibitors of bacterial chaperone proteins. rsc.org Furthermore, carbapenem-3-carboxylic acid, a type of β-lactam antibiotic, is synthesized from (3S,5S)-carbapenam-3-carboxylic acid. nih.gov The versatility of azetidine derivatives as synthons suggests their potential utility in the development of novel β-lactam-based antibacterial agents.

Anticancer and Radiosensitization Applications

The application of azetidine derivatives in oncology is an active area of research. For instance, N-methylazetidine-3-carboxamide, a derivative of this compound, has demonstrated anticancer properties. It has shown moderate activity against breast cancer cell lines MDA-MB-231 and MDA-MB-468, with effective concentrations (EC₅₀) of approximately 2.1 µM and 2.2 µM, respectively. The proposed mechanism involves the inhibition of the STAT3 signaling pathway, which is critical for cancer cell proliferation and survival.

Furthermore, N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones have been evaluated for their anti-proliferative activity. researchgate.net Several of these compounds exhibited good growth inhibition against MCF-7 breast carcinoma, HCT-116 colon carcinoma, and A549 lung adenocarcinoma cell lines. researchgate.net Derivatives of 2,2-dimethylazetidine-3-carboxylic acid have also shown the ability to reduce the viability of A549 lung cancer cells.

In the context of radiosensitization, the related compound azetidine-2-carboxylic acid has been identified as a potent sensitizer (B1316253) to ionizing radiation. nih.govdoi.org In studies with H35 hepatoma cells, incubation with azetidine-2-carboxylic acid resulted in an enhanced reduction of the surviving cell population following X-ray irradiation. nih.govdoi.org This suggests that the azetidine core may have a role in enhancing the efficacy of radiation therapy, although the mechanisms of azetidine radiosensitization appear to differ from those of thermal radiosensitization. nih.govdoi.org

Table 1: Anticancer Activity of Azetidine Derivatives

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| N-methylazetidine-3-carboxamide | MDA-MB-231 (Breast Cancer) | EC₅₀ ≈ 2.1 µM | |

| N-methylazetidine-3-carboxamide | MDA-MB-468 (Breast Cancer) | EC₅₀ ≈ 2.2 µM | |

| Azetidine-3-carbonyl-hydrazino-fluoroquinolone derivative (6h) | MCF-7 (Breast Carcinoma) | Superior growth inhibition compared to ciprofloxacin (B1669076) and SAHA | researchgate.net |

Modulators of Neurological Pathways and Neurotransmitter Analogs

Azetidine-based compounds are recognized for their potential to modulate neurological pathways. Azetidine-3-carboxylic acid serves as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com The conformationally restricted nature of the azetidine ring makes it an attractive scaffold for designing analogs of neurotransmitters.

For example, azetidine-2,3-dicarboxylic acids have been designed as highly conformationally restricted analogs of the neurotransmitter N-methyl-D-aspartate (NMDA) and have been shown to be potential agonists at NMDA receptors. nih.gov While direct studies on this compound as a modulator of neurological pathways are not widely available, the established activity of related azetidine dicarboxylic acids highlights the potential of this class of compounds to interact with neurotransmitter systems. The ability of some fatty acids, like capric acid, to cross the blood-brain barrier and influence neurological pathways further supports the exploration of small carboxylic acids in neuroscience. nih.gov

Enzyme Inhibition Studies

The unique structure of azetidine-containing molecules makes them valuable tools for studying enzyme mechanisms and for the development of enzyme inhibitors. chemimpex.com N-methylazetidine-3-carboxamide has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. The inhibition of the JAK-STAT signaling pathway by this compound makes it a candidate for therapeutic intervention in diseases where this pathway is dysregulated, such as in certain cancers.

The broader class of azetidine derivatives has been investigated for the inhibition of various enzymes. For instance, a DNA-encoded chemical library was used to discover novel β-lactamase inhibitors that target the carboxylate-binding pocket present in these enzymes. nih.gov This approach led to the identification of inhibitors with potencies ranging from micromolar to nanomolar. nih.gov

Anti-Inflammatory and Cardiovascular Agents

The role of this compound in inflammation and cardiovascular conditions is not well-defined in the literature. However, studies on related compounds offer some preliminary insights. The non-protein amino acid L-azetidine-2-carboxylic acid has been shown to induce pro-inflammatory and pro-apoptotic responses in BV2 microglial cells. mdpi.com This suggests that certain azetidine-based compounds can modulate inflammatory pathways. In contrast, other novel carboxylic acid derivatives have been synthesized and shown to possess potent anti-inflammatory and analgesic properties. nih.gov

Regarding cardiovascular applications, there is currently a lack of direct evidence linking this compound to this therapeutic area. While omega-3 carboxylic acids are being investigated for their potential cardioprotective effects, particularly in patients with high triglyceride levels, the cardiovascular effects of small, cyclic amino acids like this compound remain an unexplored area of research. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-(substituted azetidine-3-carbonyl)-N-methyl-hydrazino derivatives of fluoroquinolones |

| 2,2-dimethylazetidine-3-carboxylic acid |

| Penicillins |

| Cephalosporins |

| Bicyclic β-lactam carboxylic acids |

| (3S,5S)-carbapenam-3-carboxylic acid |

| Carbapenem-3-carboxylic acid |

| N-methylazetidine-3-carboxamide |

| Azetidine-2-carboxylic acid |

| Azetidine-3-carboxylic acid |

| Azetidine-2,3-dicarboxylic acids |

| N-methyl-D-aspartate (NMDA) |

| Capric acid |

| L-azetidine-2-carboxylic acid |

| Omega-3 carboxylic acids |

| Ciprofloxacin |

| SAHA (Suberanilohydroxamic acid) |

Bioisosteric Replacement Strategies Involving the Carboxylic Acid Moiety

While direct examples of bioisosteric replacement for the carboxylic acid moiety of this compound are not extensively documented in the reviewed literature, the general principles of carboxylic acid bioisosterism can be applied. A variety of functional groups have been successfully used as carboxylic acid bioisosteres in other molecular contexts. nih.govdrughunter.com These can be broadly categorized into acidic and non-acidic replacements.

Table 1: Common Bioisosteres for Carboxylic Acids

| Bioisostere Group | Examples | Key Properties |

| Acidic Bioisosteres | ||

| Tetrazoles | 5-substituted-1H-tetrazole | Similar pKa to carboxylic acids, can form similar interactions. drughunter.com |

| Acylsulfonamides | N-acylsulfonamides | Can mimic the hydrogen bonding pattern of carboxylic acids. |

| Hydroxamic acids | N-hydroxyamides | Can act as metal chelators and form different interactions. |

| Non-classical/Neutral Bioisosteres | ||

| 1,2,4-Oxadiazoles | 5-oxo-1,2,4-oxadiazole | Less acidic than tetrazoles, potentially improving membrane permeability. drughunter.com |

| Triazoles | 1,2,3-triazole | Can act as both hydrogen bond donors and acceptors. hyphadiscovery.com |

| Hydroxyisoxazoles | 3-hydroxyisoxazole | Planar, acidic heterocycle found in some natural products. nih.gov |

The choice of a suitable bioisostere is highly dependent on the specific biological target and the desired properties of the final compound. For instance, replacing the carboxylic acid in a drug candidate with a tetrazole ring led to a significant increase in potency in the case of the angiotensin II receptor antagonist, losartan. drughunter.com In other cases, less acidic heterocycles like 5-oxo-1,2,4-oxadiazoles have been used to improve oral bioavailability. drughunter.com The application of these strategies to this compound derivatives could potentially lead to novel compounds with enhanced pharmacological properties.

Applications in Agrochemistry and Crop Protection

The search for new and effective agrochemicals is a continuous effort to ensure food security and manage crop diseases. Non-proteinogenic amino acids and their derivatives have emerged as a promising area of research in this context. While specific studies on the agrochemical applications of this compound are limited, research on the closely related compound, L-azetidine-2-carboxylic acid (AZE), provides valuable insights into the potential of this class of molecules in crop protection. nih.govnih.govresearchgate.net

AZE, a natural non-proteinogenic amino acid, has been identified as a potent antifungal agent. nih.govacs.org Studies have demonstrated its effectiveness against Podosphaera xanthii, the fungus that causes powdery mildew in cucurbits. nih.govacs.org The antifungal action of AZE involves both curative and eradicative effects, disrupting the life cycle of the fungus by inhibiting mycelial growth and the formation of conidiophores. nih.gov

Table 2: Antifungal Activity of L-Azetidine-2-carboxylic Acid (AZE)

| Pathogen | Host Plant | Effect of AZE | Reference |

| Podosphaera xanthii | Cucurbits | Inhibition of mycelial growth, prevention of conidiophore formation, curative and eradicative effects. | nih.gov |

| Powdery Mildew | Cucurbits | Environmentally friendly agent for control. | acs.org |

The promising antifungal properties of AZE have spurred research into its sustainable production. A recent study reported the successful de novo biosynthesis of L-Aze in Escherichia coli strains, offering a green route for the production of this potential biopesticide. acs.org The fermentation broth containing the produced AZE was confirmed to be effective in treating powdery mildew. acs.org

Given the structural similarity, it is plausible that this compound and its derivatives could also exhibit interesting biological activities relevant to agrochemistry. Further research in this area could uncover novel applications for this compound in crop protection.

Investigations of Proteotoxic Metabolites and Protein Misincorporation

Some non-proteinogenic amino acids can be mistakenly incorporated into proteins during synthesis, a phenomenon known as protein misincorporation. nih.govresearchgate.netnih.gov This can lead to the production of misfolded or non-functional proteins, causing cellular stress and toxicity. nih.govresearchgate.net The study of such proteotoxic metabolites is crucial for understanding certain diseases and for developing new therapeutic strategies.

The most extensively studied proteotoxic azetidine derivative is L-azetidine-2-carboxylic acid (AZE). nih.govresearchgate.netnih.gov As a close structural analog of the proteinogenic amino acid proline, AZE can be mistakenly recognized by the cellular machinery and incorporated into proteins in place of proline. nih.govwikipedia.org This misincorporation has been shown to have significant biological consequences.

In plants, the incorporation of AZE into proteins leads to growth inhibition. nih.govresearchgate.net This is because the smaller, four-membered ring of AZE alters the protein structure, leading to misfolding and triggering a cellular stress response known as the unfolded protein response. nih.govresearchgate.net

In the context of human health, it has been hypothesized that the dietary intake of AZE and its subsequent misincorporation into proteins could be a contributing factor to the pathogenesis of diseases like multiple sclerosis. nih.gov The hypothesis suggests that the substitution of proline with AZE in key proteins, such as myelin basic protein, could alter their structure and function, potentially leading to an autoimmune response. nih.gov

While there is no direct evidence from the reviewed literature to suggest that this compound is a proteotoxic metabolite that undergoes protein misincorporation, its structural resemblance to proline and AZE makes this a plausible area for future investigation. The presence of the methyl group on the same carbon as the carboxylic acid might influence its recognition by the protein synthesis machinery, potentially leading to different outcomes compared to AZE. Further research is needed to determine if this compound can be misincorporated into proteins and what the biological consequences of such an event might be.

Theoretical and Computational Investigations of 3 Methylazetidine 3 Carboxylic Acid

Quantum Chemical Studies

Quantum chemical methods are fundamental to understanding the intrinsic properties of molecules. By solving approximations of the Schrödinger equation, these techniques can determine electron distribution, molecular orbital energies, and geometric parameters, which in turn reveal a molecule's stability and likely reaction pathways.

Quantum chemical calculations are instrumental in predicting the reactivity of complex heterocyclic molecules. For instance, studies on related heterocyclic systems, such as thieno[3,2-b]pyrrole-5-carboxylic acid derivatives, have utilized semi-empirical methods like the MNDO approximation to analyze electronic structure. researchgate.net These studies show that reactivity, such as the regioselectivity of acylation reactions, is heavily dependent on the electron density distribution within the molecule and its complexes rather than just steric factors. researchgate.net

In the context of azetidine (B1206935) derivatives, the nitrogen atom and the carbonyl group are key sites of electronic interest. The nitrogen atom's lone pair and the electrophilic carbon of the carboxyl group are primary centers for reactivity. The presence of a methyl group at the C3 position, adjacent to the carboxylic acid, introduces steric and electronic effects that modulate this reactivity. Computational models can precisely quantify these effects, predicting how the molecule will interact with various reagents. For example, the transformation of functionalized azetidines via nucleophilic substitution with carbon, sulfur, oxygen, and nitrogen nucleophiles can be modeled to predict the most favorable reaction sites and products. researchgate.net

Theoretical chemistry provides powerful insights into the mechanisms of chemical reactions. For azetidine compounds, this includes understanding their formation and subsequent functionalization. A notable synthetic route involves the thermal isomerization of kinetically favored aziridine (B145994) precursors to form the more stable 3-bromoazetidine-3-carboxylic acid derivatives. researchgate.netrsc.org Quantum chemical calculations can model the transition state of this ring-expansion reaction, elucidating the energy barriers and the structural changes that occur.

Furthermore, these computational methods can clarify the mechanisms of subsequent reactions. The treatment of 3-bromoazetidines with various nucleophiles leads to a range of C3-substituted products. rsc.org A plausible mechanism for side-product formation in some reactions involves an initial intramolecular nucleophilic displacement to yield a bicyclic aziridinium (B1262131) ion intermediate, which then undergoes alcoholysis. rsc.org Computational modeling of these intermediates and pathways helps rationalize product distributions and optimize reaction conditions for desired outcomes.

| Reaction Type | Precursor/Intermediate | Product | Mechanistic Insight |

| Isomerization | 2-(bromomethyl)aziridine-2-carboxylates | 3-bromoazetidine-3-carboxylates | Thermal isomerization from a kinetically favored product to a thermodynamically stable one. researchgate.netrsc.org |

| Nucleophilic Substitution | 3-bromoazetidines | C3-substituted azetidines | Direct displacement of the bromo group by various nucleophiles. rsc.org |

| Side-Product Formation | 3-alkoxyazetidines | Bicyclic aziridinium ion | Involves an intramolecular nucleophilic displacement followed by alcoholysis. rsc.org |

Conformational Analysis and Molecular Dynamics Simulations

The four-membered azetidine ring is conformationally constrained, yet it possesses a degree of flexibility, primarily through a puckering motion. Molecular dynamics (MD) simulations and conformational analysis allow for the exploration of the accessible shapes a molecule can adopt and the influence of its environment and substituents on these conformations.

The strategic placement of substituents is a key design element in creating foldamers—oligomers that adopt stable, predictable three-dimensional structures. The constrained nature of the azetidine ring makes its derivatives, including 3-methylazetidine-3-carboxylic acid, valuable building blocks for this purpose. researchgate.net For example, studies on model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids have shown that this specific amino acid moiety can act as a β-turn inducer, a crucial secondary structure element in proteins and peptides. researchgate.net The conformational dynamics of the substituted azetidine moiety can be observed in NMR spectra, where broadened signals for ring protons indicate flexibility and conformational exchange. mdpi.com

Non-covalent interactions are the primary forces that govern the three-dimensional structure of molecules, particularly in peptides and proteins. mhmedical.commhmedical.com In oligomers built from azetidine-based amino acids, a complex network of hydrogen bonds and other weak interactions dictates the final folded or extended shape.

Theoretical and spectroscopic studies on oligomers of 3-amino-1-methylazetidine-3-carboxylic acid, Aatc(Me), have revealed several key hydrogen bonds that stabilize specific conformations. mdpi.com These include:

C5 Hydrogen Bond : A weak intra-residue bond between the NH and C=O groups of the same amino acid. mdpi.comresearchgate.net

C6γ Hydrogen Bond : An inter-residue, sidechain-to-backbone bond connecting the azetidine ring nitrogen (as an acceptor) to the amide NH (as a donor) of the following residue. This interaction was found to be a new and significant factor in stabilizing extended peptide structures. mdpi.comresearchgate.net

C10 Hydrogen Bond : A classic inter-residue bond that is a hallmark of the 3₁₀-helix. mdpi.com

π-amide (πam) Interaction : A semi-folded structure where an amide NH group is oriented towards the nitrogen of the preceding residue. mdpi.comresearchgate.net

The C6γ hydrogen bond is particularly noteworthy as it accompanies and stabilizes the otherwise weak C5 bond, reinforcing an extended backbone conformation. mdpi.com

| Interaction | Type | Description | Role |

| C5 | Intra-residue H-bond | Between the NH and C=O of the same residue. mdpi.comresearchgate.net | Stabilizes local extended backbone structure. mdpi.com |

| C6γ | Inter-residue H-bond | Sidechain azetidine N to the next residue's amide NH. mdpi.comresearchgate.net | Reinforces C5 bonds to stabilize extended conformations. mdpi.com |

| C10 | Inter-residue H-bond | Between the C=O of residue 'i' and the NH of residue 'i+3'. | Defines folded structures like the 3₁₀-helix. mdpi.com |

| π-amide | Non-covalent interaction | Amide NH oriented towards the preceding nitrogen atom. mdpi.com | Contributes to semi-folded and helical conformations. mdpi.com |

A fascinating feature of oligomers made from azetidine-based amino acids is the transition from extended to folded structures as the chain length increases. mdpi.comresearchgate.net This phenomenon highlights the cooperative nature of non-covalent interactions.

In short oligomers of Aatc(Me), the interplay between C5 and C6γ hydrogen bonds dominates, leading to robust, extended backbone structures. mdpi.com

Monomer and Dimer : In the gas phase, these short chains exclusively adopt extended forms stabilized by successive C5 and C6γ motifs. mdpi.com

Trimer : As the chain lengthens to a trimer, the conformational landscape becomes more complex. While extended forms are still present, folded helical structures become energetically accessible. In solution, the trimer shows evidence of both a semi-extended form and an incipient 3₁₀-helix, which is stabilized by C10 hydrogen bonds. mdpi.com

This length-dependent transition demonstrates a key principle in foldamer design: the stabilization of extended secondary structures in short peptides can be achieved through concurrent hydrogen-bonding support for successive C5 motifs, a strategy enabled by the unique geometry of the Aatc(Me) residue. mdpi.com The fully extended 2.₀₅-helix, characterized by a series of C5 bonds, was successfully observed in the gas phase for the trimer, showcasing a structure that is typically elusive. mdpi.com

Ligand-Target Interaction Modeling in Rational Drug Design

Rational drug design aims to develop new medications based on a deep understanding of the three-dimensional structure and function of biological targets. vistas.ac.in Computational methods are indispensable in this process, allowing for the prediction and analysis of how a potential drug molecule, or ligand, will bind to its target protein. bohrium.com

Molecular docking is a key computational technique that predicts the preferred orientation of a ligand when bound to a target, as well as the strength of the interaction. rjptonline.org For azetidine derivatives, molecular docking studies have become an essential part of the drug discovery process, helping to predict the binding modes and affinities of these compounds with various protein-ligand complexes. vistas.ac.inrjptonline.org

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the principles can be applied. The azetidine ring provides a conformationally constrained scaffold, which can be advantageous in drug design. researchgate.net This rigidity can lead to more selective binding and improved pharmacokinetic properties. researchgate.netmit.edu For instance, computational models have been successfully used to predict which compounds can react to form azetidines, thereby guiding their synthesis for potential pharmaceutical applications. mit.edu

In studies of related azetidine compounds, such as azetidine-2-one derivatives, molecular docking has been used to investigate their potential as antitubercular agents by modeling their interaction with the enoyl-acyl carrier protein (enoyl-ACP) reductase enzyme. rjptonline.org Similarly, azetidine amides have been identified as potent inhibitors of STAT3, a key protein in cancer signaling pathways, through in vitro screening and computational analysis. nih.gov These examples highlight the potential for using computational tools like AutoDock and Discovery Studio Visualizer to explore the interactions of this compound with a range of biological targets. rjptonline.org The goal of such modeling is to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity and to guide the design of more potent and selective inhibitors. rjptonline.orgacs.org

Computational Studies on Biological Mechanisms (e.g., Unfolded Protein Response)

The Unfolded Protein Response (UPR) is a cellular stress response pathway activated by the accumulation of misfolded proteins in the endoplasmic reticulum (ER). nih.govyoutube.com This pathway aims to restore cellular homeostasis but can trigger programmed cell death if the stress is too severe. nih.gov The UPR is implicated in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders. nih.govyoutube.com

Non-proteinogenic amino acids, which are analogs of the standard protein-building amino acids, can induce proteotoxic stress and activate the UPR by being mistakenly incorporated into proteins. nih.gov A prominent example is L-azetidine-2-carboxylic acid (AZE), a structural analog of proline. nih.govmedchemexpress.commdpi.com Studies on AZE have shown that it can cause a robust activation of UPR genes. mdpi.com

Computational and experimental studies on AZE have elucidated the molecular mechanisms of this activation. When misincorporated in place of proline, AZE leads to protein misfolding and aggregation, which in turn triggers the UPR. medchemexpress.commdpi.com This is characterized by the increased expression of several key UPR-related genes and proteins, including:

Activating Transcription Factor 4 (ATF4) mdpi.com

Activating Transcription Factor 6 (ATF6) medchemexpress.commdpi.com

Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) medchemexpress.commdpi.com

Inositol-requiring enzyme-1 (IRE1) nih.gov

Given that this compound is also a proline analog, it is plausible that it could similarly interfere with protein synthesis and folding, thereby inducing the UPR. anaspec.com While direct computational studies on the interaction of this compound with the components of the UPR are not yet available, the well-documented effects of AZE provide a strong basis for such investigations. mdpi.comnih.gov Future computational studies could model the incorporation of this compound into proteins and predict its impact on protein stability and the subsequent activation of the UPR signaling cascade.

Analytical and Spectroscopic Characterization Methods in Research

Mass Spectrometry Techniques

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, which allows for the unambiguous determination of the elemental formula of 3-Methylazetidine-3-carboxylic acid (C₅H₉NO₂). calpaclab.comnih.gov This technique is crucial for confirming the identity of a newly synthesized compound and for distinguishing it from isomers.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction study would provide detailed information on bond lengths, bond angles, and the conformation of the azetidine (B1206935) ring. This technique has been used to study the structure of related dibenzazepine (B1670418) carboxylic acids, revealing details about their hydrogen-bonding interactions. crystallography.net

Vibrational Spectroscopy (IR) for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid and the amine within the azetidine ring. orgchemboulder.com

O-H stretch: A very broad band in the region of 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the carboxylic acid. libretexts.orgorgchemboulder.com

C=O stretch: A strong absorption band between 1760 and 1690 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. libretexts.orgorgchemboulder.com

N-H stretch: If the azetidine nitrogen is protonated or involved in hydrogen bonding, an N-H stretching band may be observed.

C-N stretch: The C-N stretching vibration of the azetidine ring would also be present.

Conformational analysis can also be aided by IR spectroscopy, as the vibrational frequencies can be sensitive to the molecule's geometry. orgchemboulder.com

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300-2500 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1760-1690 | Strong |

| Azetidine | C-N stretch | 1200-1020 | Medium |

| Alkane | C-H stretch | 2970-2850 | Medium-Strong |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis

Since this compound is a chiral molecule (the C3 carbon is a stereocenter), chiroptical techniques like Circular Dichroism (CD) spectroscopy can be used to analyze its stereochemistry. CD measures the differential absorption of left and right circularly polarized light.

The CD spectrum of each enantiomer of this compound would be a mirror image of the other. This technique is particularly useful for determining the absolute configuration of chiral molecules, often by comparing experimental spectra with those predicted by quantum chemical calculations. However, the presence of byproducts from synthesis, such as 1-(3-dimethylaminopropyl)-3-ethylurea (EDU) from EDC coupling reactions, can interfere with CD measurements, especially in the low wavelength region. nih.gov The self-aggregation of carboxylic acids can also complicate VCD spectra analysis, a challenge that can sometimes be addressed by using additives like 7-azaindole (B17877) to break up dimers. rsc.org

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, LC/MS)

The purity and separation of this compound in research and development are primarily assessed using advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are indispensable tools for these analyses, offering high resolution and sensitivity. Due to the polar nature and lack of a strong chromophore in this compound, direct analysis can be challenging. Therefore, derivatization is a frequently employed strategy to enhance its chromatographic retention and detection.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile compounds like this compound. Various modes of HPLC can be utilized for its separation and purity determination.

Reversed-Phase HPLC (RP-HPLC): In its underivatized form, this compound, being a polar compound, exhibits weak retention on traditional non-polar stationary phases used in RP-HPLC. To overcome this, the pH of the mobile phase can be adjusted to suppress the ionization of the carboxylic acid group, thereby increasing its retention. nih.gov For instance, using a low pH mobile phase protonates the carboxylic acid, making the molecule less polar. nih.gov

Another approach is the use of ion-pairing reagents in the mobile phase. These reagents form a neutral ion-pair with the charged analyte, which can then be retained and separated on a reversed-phase column.